4-Fluoro-3-(Hydroxymethyl)Benzonitrile CAS number
4-Fluoro-3-(Hydroxymethyl)Benzonitrile CAS number
An In-Depth Technical Guide to 3-Fluoro-4-(hydroxymethyl)benzonitrile
Executive Summary: This document provides a comprehensive technical overview of 3-Fluoro-4-(hydroxymethyl)benzonitrile (CAS No: 219873-06-0), a critical chemical intermediate in modern pharmaceutical synthesis. We will explore its fundamental physicochemical properties, detail a robust, scalable manufacturing process via photobromination, and discuss its pivotal role as a key starting material in the synthesis of advanced active pharmaceutical ingredients (APIs), most notably Danuglipron. This guide is intended for researchers, process chemists, and drug development professionals, offering field-proven insights into the compound's synthesis, characterization, application, and safe handling.
Core Compound Identification and Nomenclature
3-Fluoro-4-(hydroxymethyl)benzonitrile is a substituted aromatic compound featuring a nitrile, a fluorine atom, and a hydroxymethyl group. This specific arrangement of functional groups makes it a highly valuable and versatile building block in medicinal chemistry.
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Primary IUPAC Name: 3-Fluoro-4-(hydroxymethyl)benzonitrile[1]
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Common Synonyms: 4-Cyano-2-fluorobenzyl alcohol[1]
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Molecular Formula: C₈H₆FNO[1]
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Molecular Weight: 151.14 g/mol [1]
The strategic placement of the fluorine atom ortho to the hydroxymethyl group and meta to the nitrile group significantly influences the molecule's electronic properties and reactivity, which is leveraged in multi-step synthetic campaigns.
Physicochemical & Spectroscopic Data
A thorough understanding of a compound's physical properties is paramount for its application in process chemistry, guiding decisions on solvent selection, reaction conditions, and purification methods.
| Property | Value | Source(s) |
| Appearance | White to off-white solid | [3] |
| Melting Point | 63-68 °C | |
| Molecular Weight | 151.14 g/mol | [1] |
| Density | 1.27 g/mL at 25 °C | |
| SMILES | C1=CC(=C(C=C1C#N)F)CO | [1] |
| InChIKey | YGAURRAHPYQHDC-UHFFFAOYSA-N | [1] |
Spectroscopic Characterization: A Self-Validating System
Structural confirmation and purity assessment rely on a combination of spectroscopic techniques. While raw spectra are proprietary, the expected data provides a validation framework.
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¹H NMR (Proton NMR): The proton spectrum is expected to show distinct signals for the three aromatic protons, a singlet or triplet for the benzylic methylene (-CH₂-) protons, and a broad singlet for the hydroxyl (-OH) proton. The coupling patterns of the aromatic protons are influenced by the fluorine atom.
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¹³C NMR (Carbon NMR): The carbon spectrum will display eight unique signals corresponding to each carbon atom in the molecule. The carbon atoms bonded to or near the fluorine will exhibit characteristic splitting (C-F coupling), which is a definitive indicator of successful fluorination.
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¹⁹F NMR (Fluorine NMR): As a fluorinated compound, ¹⁹F NMR is a powerful tool for purity analysis. A single signal is expected, confirming the presence of one fluorine environment. This technique is highly sensitive and can detect minute fluorine-containing impurities.
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the compound's exact mass (151.0433).[1]
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Infrared (IR) Spectroscopy: Key vibrational frequencies will confirm the presence of the primary functional groups: a sharp, strong absorption around 2220-2240 cm⁻¹ for the nitrile (-C≡N) group and a broad absorption in the 3200-3600 cm⁻¹ region for the hydroxyl (-O-H) group.
Synthesis and Manufacturing at Scale
The industrial production of 3-Fluoro-4-(hydroxymethyl)benzonitrile is critical for supplying the pharmaceutical pipeline. Early synthetic routes have been superseded by more efficient and safer processes suitable for large-scale manufacturing. A state-of-the-art approach features a radical photobromination as the key transformation.[4]
This modern process was specifically developed to support the clinical and commercial demands for Danuglipron, with over a metric ton of the compound having been produced using this method.[4]
Optimized Commercial Synthesis Workflow
The preferred manufacturing route involves a two-step process starting from 3-fluoro-4-methylbenzonitrile, which itself can be synthesized via various methods.[5] The key innovation is the use of light to initiate the benzylic bromination, which avoids the thermal hazards and undesirable byproducts associated with chemical initiators like azobis(isobutyronitrile) (AIBN).[4]
Caption: Commercial synthesis workflow for 3-Fluoro-4-(hydroxymethyl)benzonitrile.
Detailed Experimental Protocol (Illustrative)
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Photobromination: A solution of 3-fluoro-4-methylbenzonitrile and N-Bromosuccinimide (NBS) in a suitable solvent is passed through a photochemical flow reactor. The continuous flow setup allows for precise control of residence time and light exposure, ensuring high conversion and selectivity with residence times as low as 15 seconds.[6] This step yields the crude 4-(bromomethyl)-3-fluorobenzonitrile intermediate.
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Hydrolysis: The intermediate from the previous step is subjected to selective hydrolysis. This is typically achieved using a mild aqueous base in a biphasic system with a phase-transfer catalyst to facilitate the reaction, converting the bromomethyl group to the desired hydroxymethyl group.
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Isolation and Purification: The final product is isolated via crystallization. An anti-solvent, such as heptane, is added to a solution of the product in a solvent like dichloromethane to induce precipitation.[4] The resulting solid is collected by filtration, washed, and dried, typically yielding a high-purity product (>97%) with an overall yield of around 77%.[4]
Applications in Drug Discovery and Development
The primary and most significant application of 3-Fluoro-4-(hydroxymethyl)benzonitrile is as a key building block in the synthesis of complex APIs. The presence of fluorine can enhance metabolic stability and binding affinity, making it a desirable feature in modern drug candidates.[7]
Pivotal Role in Danuglipron Synthesis
This compound is a crucial starting material for the synthesis of Danuglipron, a GLP-1 receptor agonist developed for the treatment of type 2 diabetes.[4] The entire commercial-scale synthesis process was developed specifically to ensure a reliable and safe supply chain for this API.[4][6]
Caption: Role as a key building block in API synthesis.
Broader Utility in Medicinal Chemistry
While its role in Danuglipron is well-documented, the structural motifs present in 3-Fluoro-4-(hydroxymethyl)benzonitrile are highly relevant in other areas of drug discovery. Analogous structures, such as fluorinated benzonitriles, are widely used as precursors for synthesizing heterocyclic compounds that act as potent kinase inhibitors for cancer therapy.[8] The nitrile group can be transformed into various heterocycles, and the hydroxymethyl group provides a handle for further molecular elaboration, making it a versatile intermediate for creating libraries of novel compounds.
Safety, Handling, and Storage
Ensuring the safety of laboratory and manufacturing personnel is non-negotiable. Based on aggregated GHS data, 3-Fluoro-4-(hydroxymethyl)benzonitrile requires careful handling.
Hazard Identification
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GHS Classification: Causes serious eye damage (H318).[1]
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Signal Word: Danger
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Precautionary Statements: P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Protocol for Safe Handling and Storage
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Personal Protective Equipment (PPE): Always handle this compound wearing appropriate PPE, including safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves.[9]
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Ventilation: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[10]
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Handling: Avoid generating dust. Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling.[9][10]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.[2][9][10]
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Spill Management: In case of a spill, clean up immediately using dry procedures to avoid generating dust.[9]
Conclusion
3-Fluoro-4-(hydroxymethyl)benzonitrile (CAS: 219873-06-0) is more than just a chemical intermediate; it is an enabling molecule for the development of next-generation pharmaceuticals. Its well-defined physicochemical properties, coupled with a safe and scalable photochemical manufacturing process, have solidified its importance in the industry. For scientists and researchers, this compound represents a reliable and versatile starting point for the synthesis of complex molecular architectures, empowering the discovery and development of innovative therapies.
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